molecular formula C12H19N7O B2355695 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-70-0

3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2355695
CAS No.: 899974-70-0
M. Wt: 277.332
InChI Key: BHBJSYBSGDLIDZ-UHFFFAOYSA-N
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Description

3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine, also known as ETAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. ETAP is a triazolopyrimidine derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Synthesis and Biological Applications

  • Antihypertensive Agents : A study synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, similar in structure to the specified compound, and found that some compounds exhibited promising antihypertensive activity (Bayomi et al., 1999).
  • Antimicrobial Activities : Another research focused on the synthesis of new 1,2,4-triazole derivatives, including compounds with morpholine components, which showed good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
  • Antitumor Evaluation : Research involving the synthesis of new morpholinylchalcones and their derivatives, including triazolo[4,3-a]pyrimidin-5(1H)-ones, revealed promising activities against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).

Chemical Synthesis and Reactivity

  • Synthesis Methodology : Studies have explored efficient methods for synthesizing azolo[1,5-a]pyrimidin-7-amines, relevant to the chemical structure of the compound (Gazizov et al., 2019).
  • Solid Phase Synthesis : A solid phase synthesis approach was used to create novel triazolo[1,5-a]pyrimidine derivatives, indicating versatility in the synthesis of similar compounds (Prajapati et al., 2014).

Pharmacological and Medicinal Chemistry Applications

  • Antiasthma Agents : Research into the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines has shown potential for these compounds as mediator release inhibitors, with implications for antiasthma therapies (Medwid et al., 1990).
  • A(2A) Adenosine Antagonists : A series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives, structurally related to the specified compound, were found to be potent and selective antagonists for the A(2A) adenosine receptor subtype, useful for neurodegenerative disorder treatments (Baraldi et al., 1996).

Properties

IUPAC Name

3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7O/c1-2-19-12-10(16-17-19)11(14-9-15-12)13-3-4-18-5-7-20-8-6-18/h9H,2-8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBJSYBSGDLIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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